d-Glucose, 6-(dihydrogen phosphate), barium salt
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Overview
Description
d-Glucose, 6-(dihydrogen phosphate), barium salt, also known as barium glucose-6-phosphate, is a chemical compound with the molecular formula C6H13O9P·Ba. It is a barium salt of glucose-6-phosphate, a crucial intermediate in cellular metabolism.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting glucose-6-phosphate with barium chloride in an aqueous solution. The reaction typically occurs under acidic conditions to ensure the formation of the barium salt.
Industrial Production Methods: On an industrial scale, the compound is produced through a controlled reaction process involving glucose-6-phosphate and barium chloride. The reaction mixture is carefully monitored to maintain the desired pH and temperature, ensuring the formation of the barium salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often catalyzed by enzymes such as glucose-6-phosphate dehydrogenase.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The phosphate group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Enzymes like glucose-6-phosphate dehydrogenase, NADP+, and NADPH.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 6-phosphogluconolactone and NADPH.
Reduction: Reduced forms of glucose-6-phosphate.
Substitution: Various substituted glucose-6-phosphate derivatives.
Mechanism of Action
Target of Action
The primary target of the compound “d-Glucose, 6-(dihydrogen phosphate), barium salt” is the enzyme hexokinase . Hexokinase plays a crucial role in glucose metabolism, catalyzing the first step in the glycolytic pathway .
Mode of Action
“this compound” interacts with its target, hexokinase, by serving as a substrate for the enzyme . The compound is phosphorylated by hexokinase to produce glucose-6-phosphate , a critical step in glucose metabolism .
Biochemical Pathways
“this compound” affects the glycolytic pathway and the pentose phosphate pathway . As glucose-6-phosphate, it is the core carbohydrate substrate for the enzymatic synthesis of archaetidyl-myo-inositols . This process involves a pathway that includes myo-inositol 1-phosphate synthase and CDP-archaeol .
Pharmacokinetics
As a glucose derivative, it is expected to be soluble in water , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of “this compound” involve the inhibition of glycolysis, leading to cell death . This occurs due to the accumulation of glucose-6-phosphate in cells .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic role of Glucose-6-Phosphate Dehydrogenase (G6PD), a ubiquitous enzyme found in all contemporary organisms and tissues . G6PD catalyzes the first step of one pathway for producing pentose, a precursor of nucleic acids and of all nucleotide coenzymes .
Cellular Effects
Given its role in the metabolic pathway involving G6PD, it can be inferred that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of d-Glucose, 6-(dihydrogen phosphate), barium salt is closely tied to its interactions with G6PD. It is involved in the production of pentose and the provision of NADPH required for a variety of biosynthetic and detoxification reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway of G6PD, which produces pentose and provides NADPH . This could also include any effects on metabolic flux or metabolite levels.
Scientific Research Applications
Chemistry: The compound is used as a reagent in biochemical assays and research studies to understand glucose metabolism and related pathways. Biology: It plays a role in studying cellular respiration and energy production in cells. Medicine: The compound is used in diagnostic tests and treatments related to metabolic disorders. Industry: It is utilized in the production of biofuels and other biotechnological applications.
Comparison with Similar Compounds
D-Glucose-6-phosphate (sodium salt)
D-Glucose-6-phosphate (disodium salt)
D-Glucose-6-phosphate (potassium salt)
Uniqueness: d-Glucose, 6-(dihydrogen phosphate), barium salt is unique due to its barium ion, which influences its solubility and reactivity compared to other salts of glucose-6-phosphate. This makes it particularly useful in specific biochemical and industrial applications.
Properties
CAS No. |
58823-95-3 |
---|---|
Molecular Formula |
C6H11BaO9P |
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6?;/m1./s1 |
InChI Key |
FFNFQIZRCUHVAP-BMZZJELJSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
58823-95-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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